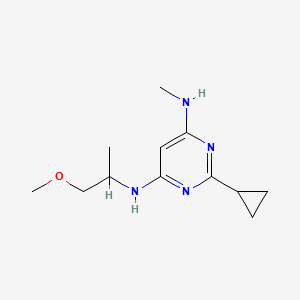
2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (CAS Number: 1513674-60-6) is a synthetic compound with potential biological activity. Its unique structural features, including a cyclopropyl group and various functional groups attached to a pyrimidine ring, suggest possible applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its cytotoxicity, antiviral properties, and potential mechanisms of action.
Cytotoxicity
Research indicates that derivatives related to pyrimidine compounds exhibit varying levels of cytotoxicity against different cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell growth in murine leukemic cells (L1210) but may not significantly affect all cancer cell lines . The specific cytotoxic profile of this compound remains to be fully characterized.
Antiviral Activity
The compound's antiviral potential has been evaluated against several viruses. For example, related compounds have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, the effectiveness of this specific compound in inhibiting viral replication requires further investigation .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction could lead to alterations in cellular signaling pathways that are crucial for viral replication or cancer cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives, including those structurally similar to this compound. The findings suggested that while some derivatives exhibited significant cytotoxicity, others did not show substantial effects on cell viability .
- Antiviral Testing : In a comparative analysis of antiviral compounds, derivatives were tested against HCMV and HSV-1. Only specific modifications led to notable antiviral activity; thus, the structure-activity relationship remains a critical area for future research .
Properties
IUPAC Name |
2-cyclopropyl-4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(7-17-3)14-11-6-10(13-2)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLRBPRZTZVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















